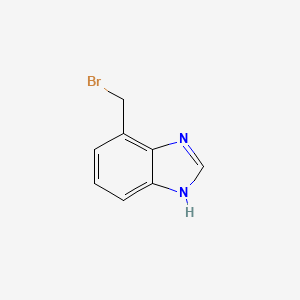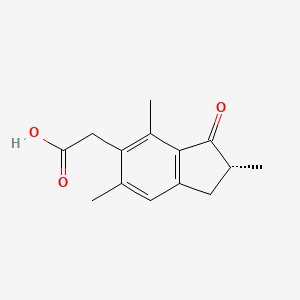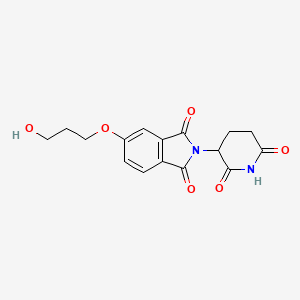
Thalidomide-5'-O-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum
Preparation Methods
The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Thalidomide-5’-O-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives . In biology, it is used to investigate the mechanisms of action of thalidomide and its derivatives, particularly their immunomodulatory and anti-angiogenic effects . In medicine, Thalidomide-5’-O-C3-OH is being explored for its potential to treat various inflammatory and neoplastic conditions . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C3-OH involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome pathway . By binding to cereblon, Thalidomide-5’-O-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in inflammation and angiogenesis . This mechanism underlies its therapeutic effects in conditions such as multiple myeloma and erythema nodosum leprosum .
Comparison with Similar Compounds
Thalidomide-5’-O-C3-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide . it is unique in its specific hydroxylation pattern, which may confer distinct pharmacological properties . Compared to lenalidomide and pomalidomide, Thalidomide-5’-O-C3-OH may have different efficacy and safety profiles, making it a valuable addition to the arsenal of thalidomide-based therapeutics .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-4-OH
These compounds share structural similarities with Thalidomide-5’-O-C3-OH but differ in their specific functional groups and pharmacological properties .
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChI Key |
DBUILZKYPMUBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


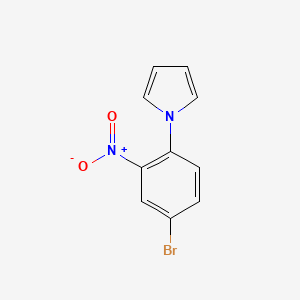
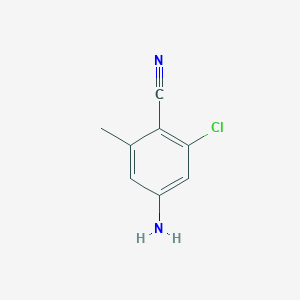

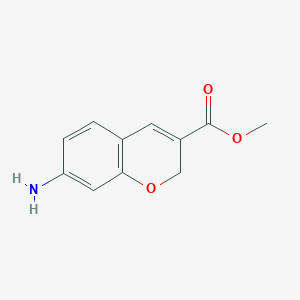
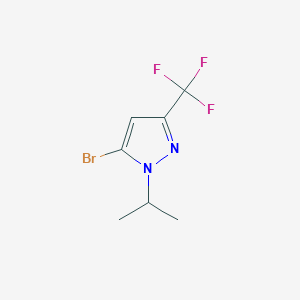
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
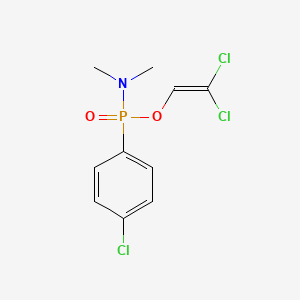

![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
